4-(3-Bromo-phenyl)-dibenzofuran
Overview
Description
4-(3-Bromo-phenyl)-dibenzofuran is an organic compound with the molecular formula C18H11BrO and a molecular weight of 323.18 g/mol It is a derivative of dibenzofuran, where a bromophenyl group is attached to the fourth position of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-phenyl)-dibenzofuran typically involves the bromination of dibenzofuran followed by a Suzuki-Miyaura coupling reaction. The bromination step introduces a bromine atom to the dibenzofuran ring, which is then coupled with a phenylboronic acid derivative in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-phenyl)-dibenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(3-Bromo-phenyl)-dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 4-(3-Bromo-phenyl)-dibenzofuran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the bromophenyl group.
4-Phenyl-dibenzofuran: Similar structure but with a phenyl group instead of a bromophenyl group.
3-Bromo-dibenzofuran: Bromine atom attached to the dibenzofuran ring without the phenyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(3-bromophenyl)dibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXHBCWVDDLENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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